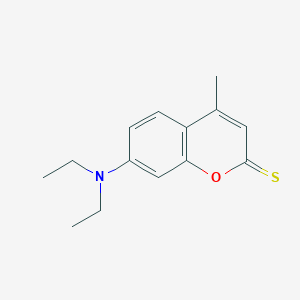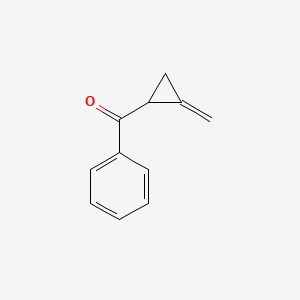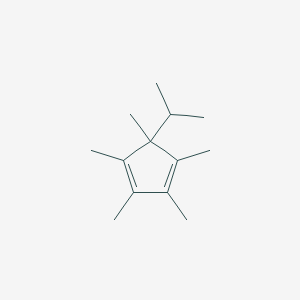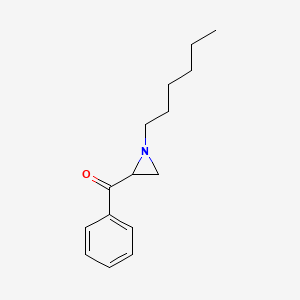
Val-Lys-Gly-Phe-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Val-Lys-Gly-Phe-Tyr” is a peptide composed of five amino acids: valine (Val), lysine (Lys), glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr). Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.
Métodos De Preparación
Synthetic Routes::
Solid-Phase Peptide Synthesis (SPPS): This method involves stepwise assembly of the peptide chain on a solid support. Amino acids are sequentially added, starting from the C-terminus, using protected amino acid derivatives. The protecting groups prevent unwanted side reactions.
Solution-Phase Synthesis: In this approach, the peptide is synthesized in solution, with each amino acid added sequentially using coupling reagents.
Chemical Ligation: For longer peptides, chemical ligation methods combine smaller peptide fragments to form the final sequence.
Industrial Production:: Industrial-scale production of peptides often relies on SPPS or recombinant DNA technology. Recombinant expression in bacteria or yeast yields larger quantities of the desired peptide.
Análisis De Reacciones Químicas
Reactions::
Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., cysteine) to form disulfide bonds.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can undergo nucleophilic substitution reactions at specific functional groups.
Hydrolysis: Acid or enzymatic hydrolysis breaks peptide bonds.
Coupling Reagents: Examples include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: Used to protect reactive functional groups during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave peptides from the solid support.
Major Products:: The major product of peptide synthesis is the desired peptide sequence itself.
Aplicaciones Científicas De Investigación
Biological Research: Peptides serve as tools for studying protein-protein interactions, receptor binding, and enzyme function.
Drug Development: Peptides are potential drug candidates due to their specificity and low toxicity.
Diagnostic Assays: Peptides can be used in diagnostic tests (e.g., ELISA) to detect specific antibodies or antigens.
Cosmetics and Personal Care: Peptides are used in skincare products for their anti-aging and skin-repair properties.
Mecanismo De Acción
The specific mechanism of action for “Val-Lys-Gly-Phe-Tyr” would depend on its context (e.g., receptor binding, enzyme inhibition). Generally, peptides can interact with cell receptors, modulate signaling pathways, or act as enzyme substrates or inhibitors.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
175701-70-9 |
|---|---|
Fórmula molecular |
C31H44N6O7 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1 |
Clave InChI |
DIBLBAURNYJYBF-XLXZRNDBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
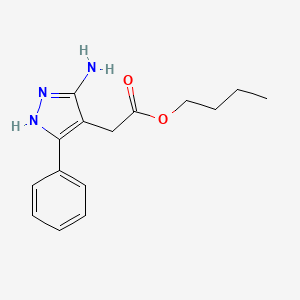

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
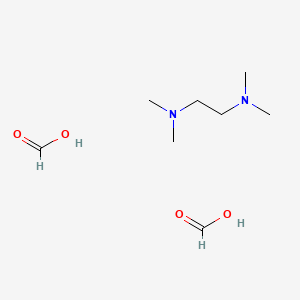


![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
